An In-depth Technical Guide to Gabapentin-13C3: Chemical Structure and Properties
An In-depth Technical Guide to Gabapentin-13C3: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of Gabapentin-13C3, an isotopically labeled version of the widely used anticonvulsant and analgesic drug, Gabapentin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its physicochemical characteristics, spectroscopic data, and analytical applications.
Chemical Identity and Physicochemical Properties
Gabapentin-13C3 is a stable isotope-labeled analog of Gabapentin, where three carbon atoms in the cyclohexyl ring have been replaced with the heavy isotope, Carbon-13. This labeling makes it an ideal internal standard for quantitative analysis of Gabapentin in biological matrices by mass spectrometry.
Table 1: General Information and Physical Properties of Gabapentin-13C3
| Property | Value | Reference |
| Chemical Name | 2-[1-(aminomethyl)cyclohexyl-2,3,4,5,6-13C3]acetic acid | N/A |
| Synonyms | Gabapentin-13C3 | [1] |
| CAS Number | 2139236-63-6 | [1] |
| Molecular Formula | C6 13C3 H17 NO2 | [2][3] |
| Molecular Weight | 174.21 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid (for unlabeled) | [4] |
| Melting Point | 162 °C (for unlabeled) | [5] |
| pKa1 | 3.68 (for unlabeled) | [5][6] |
| pKa2 | 10.70 (for unlabeled) | [5][6] |
| Water Solubility | 10 mg/mL (for unlabeled) | [5] |
| logP | -1.1 (octanol/buffer pH 7.4, for unlabeled) | [6] |
| Storage | -20°C | [3] |
Note: Most experimental physicochemical data are reported for unlabeled Gabapentin. The properties of Gabapentin-13C3 are expected to be nearly identical.
Spectroscopic Data
The following sections provide an overview of the expected spectroscopic data for Gabapentin-13C3, with comparisons to its unlabeled counterpart where relevant.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The 1H NMR spectrum of Gabapentin-13C3 is expected to be very similar to that of unlabeled Gabapentin. Minor differences in chemical shifts may be observed for protons directly attached to or in close proximity to the 13C-labeled carbons due to isotopic effects. The primary signals for unlabeled Gabapentin in water are observed for the cyclohexyl and methylene protons.[7][8]
13C NMR: The 13C NMR spectrum is the most significantly altered spectroscopic feature of Gabapentin-13C3. The signals corresponding to the three 13C-labeled carbons will exhibit a much higher intensity compared to the natural abundance 13C signals in an unlabeled Gabapentin spectrum. Additionally, 13C-13C coupling may be observed between the labeled carbons, providing valuable structural information. Solid-state 13C NMR has been used to study the polymorphism of unlabeled Gabapentin.[9]
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique where the utility of Gabapentin-13C3 as an internal standard is realized. The molecular ion peak in the mass spectrum of Gabapentin-13C3 will be shifted by +3 m/z units compared to unlabeled Gabapentin due to the three 13C atoms. This mass difference allows for the clear differentiation and accurate quantification of the analyte and the internal standard in complex mixtures. The protonated molecule of unlabeled gabapentin is observed at m/z 172.1332, with in-source fragments at m/z 154.1226 and 136.1121, corresponding to the loss of one and two water molecules, respectively.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum of Gabapentin-13C3 is predicted to be nearly identical to that of unlabeled Gabapentin. The vibrational frequencies of bonds involving the 13C atoms may show a slight shift to lower wavenumbers due to the increased mass of the carbon atom. The characteristic IR absorption bands for unlabeled Gabapentin include those for the primary amine (NH2) group, the carboxylic acid (COOH) group, and the alkyl C-H bonds.[12][13][14][15][16]
Synthesis
References
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- 3. Gabapentin-13C3 solution 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
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- 5. Gabapentin CAS#: 60142-96-3 [m.chemicalbook.com]
- 6. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Quantification of gabapentin polymorphs in gabapentin/excipient mixtures using solid state 13C NMR spectroscopy and X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Molecular structure, electronic properties, NLO, NBO analysis and spectroscopic characterization of Gabapentin with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
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